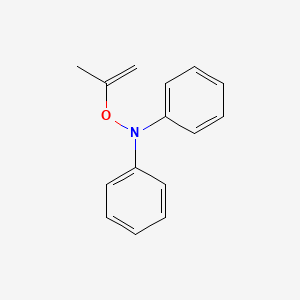![molecular formula C4H3N5 B14759603 Tetrazolo[1,5-b]pyridazine CAS No. 274-89-5](/img/structure/B14759603.png)
Tetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring. Its high nitrogen content and stability make it a promising candidate for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-b]pyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . Another method includes the diazotization of 6-aminopyridazine, which is then treated with sodium azide to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or ethanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
Tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and energetic materials.
Biology: Investigated for its potential as an anticancer agent and antiviral compound.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of Tetrazolo[1,5-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high nitrogen content allows it to form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. For example, its derivatives have been shown to inhibit the activity of certain kinases, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Tetrazolo[1,5-b]pyridazine can be compared with other nitrogen-rich heterocycles such as:
Tetrazole: Similar high nitrogen content but different ring structure.
Pyridazine: Shares the pyridazine ring but lacks the tetrazole ring.
Triazole: Another nitrogen-rich heterocycle with different applications.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
274-89-5 |
|---|---|
Formule moléculaire |
C4H3N5 |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C4H3N5/c1-2-4-6-7-8-9(4)5-3-1/h1-3H |
Clé InChI |
LWFUGGGWLUMXQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=NN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)




![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)
![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)




